![molecular formula C51H63N3O11S B607471 Cholyl-L-lysyl-fluorescein; Fluorescein lisicol CAS No. 140616-46-2](/img/structure/B607471.png)
Cholyl-L-lysyl-fluorescein; Fluorescein lisicol
Overview
Description
Cholyl-L-lysyl-fluorescein, also known as Fluorescein lisicol, is a fluorescent bile salt derivative . It is a divalent ‘unipolar’ anionic fluorescent monohydroxy bile salt analog with physical, biological, and cholestatic properties . It has been used in trials studying the diagnosis of Pharmacokinetics, Hepatic Cirrhosis, Hepatitis, Viral, Human, Nonalcoholic Steatohepatitis, and Non-Alcoholic Fatty Liver Disease .
Synthesis Analysis
Cholyl-L-lysyl-fluorescein (CLF) and lithocholyl lysylfluoroscein (LLF) were synthesized in a laboratory as model divalent “unipolar” molecules . The synthetic method used excess N-epsilon-CBZ-l-lysine methyl ester hydrochloride and cholic acid via EEDQ with a yield of 94% for cholyl-lys . Cholyl-lys-F was synthesized employing equimolar amounts of cholyl-lys (sodium salt) and fluorescein isothiocyanate (FITC) in bicarbonate buffer (pH 9.5) over 16 h at room temperature (21 degrees C) with a yield of 70% .Molecular Structure Analysis
The molecular formula of Cholyl-L-lysyl-fluorescein; Fluorescein lisicol is C51H63N3O11S . Its molecular weight is 926.1 g/mol . The compound retains both an intact steroid ring and a side chain structure with an unblocked carboxyl group .Chemical Reactions Analysis
In human and rat hepatocytes, the uptake of Cholyl-L-lysyl-fluorescein follows Michaelis-Menten kinetics . Biliary excretion rates of CLF and LLF closely resemble those of cholylglycine (CG) and glycolithocholate (GLC) in both normal and mutant TR- rats which lack the multiorganic anion transporter (MOAT), strongly supporting the notion that CLF and LLF are substrates for the canalicular bile salt transporter (cBST) .Physical And Chemical Properties Analysis
Cholyl-L-lysyl-fluorescein has properties including their water:octanol partition coefficient, HPLC retention time, and critical micellar concentration . It has properties similar to those of lithocholate, glycolithocholate, and their derivatives .Mechanism of Action
Cholyl-L-lysyl-fluorescein is being developed as an agent for determining in vivo liver function . It offers a potentially useful probe for studying mechanisms of monohydroxy bile salt-induced cholestasis at the hepatocellular level . The mechanisms of uptake and excretion by hepatocytes have not been rigorously studied .
Safety and Hazards
Future Directions
Cholyl-L-lysyl-fluorescein is being developed as an agent for determining in vivo liver function . The close similarity of hepatocyte uptake and biliary secretion of these lysylfluorescein conjugated bile acid analogues and their parent bile acid congeners makes them potentially useful probes for the intracellular visualization of bile salt movement and deposition in various models of bile formation and secretion .
properties
IUPAC Name |
6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H63N3O11S/c1-26(33-14-15-37-45-38(25-43(59)50(33,37)3)49(2)18-17-31(57)20-27(49)21-40(45)58)7-16-44(60)54-39(46(61)62)6-4-5-19-52-48(66)53-28-8-11-34-32(22-28)47(63)65-51(34)35-12-9-29(55)23-41(35)64-42-24-30(56)10-13-36(42)51/h8-13,22-24,26-27,31,33,37-40,43,45,55-59H,4-7,14-21,25H2,1-3H3,(H,54,60)(H,61,62)(H2,52,53,66)/t26?,27?,31?,33?,37?,38?,39?,40?,43?,45?,49-,50+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNJPPGHIWPDLG-OWYDOADBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NC(CCCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)C(=O)O)C6CCC7C6(C(CC8C7C(CC9C8(CCC(C9)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC(=O)NC(CCCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)C(=O)O)C6CCC7[C@@]6(C(CC8C7C(CC9[C@@]8(CCC(C9)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H63N3O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
926.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cholyl-L-lysyl-fluorescein; Fluorescein lisicol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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